tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate
Description
Historical Development and Research Evolution
The synthesis of this compound builds upon three decades of advancements in piperidine chemistry. Early work on piperidine derivatives focused on their conformational flexibility, as the six-membered ring system provides stable chair conformations ideal for receptor binding. The introduction of sulfonamide groups gained traction after the 1990s, when researchers recognized their ability to inhibit carbonic anhydrases and modulate oxidative stress pathways.
A pivotal development occurred in 2006 with the first documented synthesis of a related compound, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CAS 443998-65-0), which established reliable Boc-protection strategies for piperidine amines. This methodology enabled subsequent sulfonylation reactions, as demonstrated in the 2017 work by Fu et al., who achieved direct N-sulfonylation of azole derivatives using sodium sulfinates. By 2023, Martin et al. had refined these techniques to produce spiropiperidinones through [5 + 1] aza-Sakurai cyclization, a method applicable to this compound derivatives.
Significance in Medicinal Chemistry Research
This compound’s medicinal relevance stems from two structural features:
- Piperidine moiety : The Boc-protected piperidine enhances blood-brain barrier penetration, making derivatives viable for neuropharmaceutical development.
- 4-Bromophenylsulfonamide group : The electron-withdrawing bromine atom increases sulfonamide’s acidity (pKa ~10), promoting hydrogen bonding with biological targets.
Recent studies demonstrate its role as a precursor to oxidative stress-inducing anticancer agents. For instance, aromatic sulfonamides containing condensed piperidine moieties exhibit EC50 values <10 μM against K562 leukemia cells by depleting intracellular glutathione. Additionally, derivatives show inhibitory activity against acetylcholinesterase (IC50 2.3-8.7 μM) and lipoxygenase (IC50 12-45 μM), suggesting applications in neurodegenerative disease treatment.
Current Research Landscape and Applications
Contemporary synthesis strategies employ three primary routes:
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Reductive amination | NaBH3CN, CH3OH | 68 | |
| Sulfonylation | ArSO2Cl, Na2CO3, THF/H2O | 82 | |
| Aza-Michael addition | CuI, CaC2, DMF | 75 |
These methods enable large-scale production for structure-activity relationship (SAR) studies. In 2025, EvitaChem researchers optimized a two-step synthesis: initial Boc protection of 4-aminopiperidine followed by sulfonylation with 4-bromobenzenesulfonyl chloride, achieving 89% purity by HPLC.
Applications extend to:
- Anticancer drug discovery : Derivatives induce apoptosis in HT168 melanoma cells via ROS generation (2.5-fold increase vs. controls).
- Antimicrobial development : Pyridylindole-chalcone sulfonamides exhibit MIC90 values of 4 μg/mL against Staphylococcus aureus.
- Enzyme inhibition : Piperidine-sulfonamide hybrids show 94% inhibition of butyrylcholinesterase at 50 μM.
Theoretical Framework for Studying Sulfonamide-Piperidine Derivatives
The molecule’s reactivity follows three theoretical principles:
- Baldwin’s rules : 6-endo-trig cyclization dominates during piperidine ring formation, favoring chair-like transition states.
- Hammett substituent effects : The σp value of the -SO2NH- group (σp = 0.76) enhances electrophilic aromatic substitution at the para position.
- Conformational analysis : DFT calculations reveal a 1.2 kcal/mol preference for the axial sulfonamide conformation, optimizing target binding.
Recent computational studies using density functional theory (B3LYP/6-311++G**) demonstrate that the bromine atom’s polarizability (α = 3.05 ų) facilitates charge-transfer interactions with kinase ATP-binding pockets. These insights guide rational design of derivatives with improved pharmacokinetic profiles.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZBYSNWVMYVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This step is critical for further functionalization of the piperidine ring.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 10% TFA in CH<sub>2</sub>Cl<sub>2</sub>, rt | 4-(4-bromophenylsulfonamido)piperidine | >90% |
This reaction is essential for generating reactive intermediates in medicinal chemistry applications, such as coupling with carboxylic acids or participation in nucleophilic substitutions .
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes substitution with nucleophiles, enabling structural diversification.
For example, sodium hydride in DMF facilitates substitution with amines or alcohols, as demonstrated in analogous piperidine systems . Steric hindrance from the sulfonamido group may moderate reaction rates.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium-mediated couplings, enabling aryl-aryl or aryl-heteroatom bond formation.
The eLife study highlights the use of Pd(OAc)<sub>2</sub> in trifluorotoluene for Suzuki-Miyaura couplings, though yields vary depending on steric and electronic factors.
Reduction of the Bromophenyl Group
Catalytic hydrogenation removes the bromine atom, offering a route to dehalogenated derivatives.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (1 atm), EtOH, rt | 4-(phenylsulfonamido)piperidine | 85–90% |
This reaction is pivotal for synthesizing intermediates in drug development, such as PARP inhibitors .
Functionalization of the Sulfonamido Group
The sulfonamido moiety can undergo alkylation or acylation under basic conditions.
Alkylation enhances lipophilicity, impacting the compound’s pharmacokinetic properties .
Hydrolysis of the Sulfonamido Group
Under extreme conditions, the sulfonamido bond cleaves, though this is less common due to its stability.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Concentrated H<sub>2</sub>SO<sub>4</sub> | 120°C, 6 hr | 4-aminopiperidine + 4-bromobenzenesulfonic acid | <20% |
Scientific Research Applications
tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate is a chemical compound featuring a piperidine ring substituted with a tert-butyl group and a sulfonamide moiety. It has a molecular weight of approximately 404.4 g/mol. The presence of the bromophenyl and sulfonamide groups gives it potential biological activity and reactivity in chemical processes.
Synthesis
The synthesis of tert-butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps; however, specific synthesis steps were not listed in the provided search results.
Potential Applications
Tert-butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate has potential applications in several fields:
- Pharmaceutical Chemistry
- Agrochemical Research
- Material Science
Interaction Studies
Interaction studies involving tert-butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate could focus on:
- Binding interactions with proteins
- Reactions with various enzymes
- Effects on cellular pathways
Structural Analogs
Several compounds share structural features with tert-butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Piperidine ring, phenyl group | Known for analgesic properties |
| tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Piperidine ring, bromoacetyl group | Exhibits different reactivity due to acetyl group |
| tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | Piperidine ring, methylsulfonyl group | Potentially different biological activities |
| tert-Butyl 4-(3-methoxycarbonylphenyl)sulfonamido)piperidine-1-carboxylate | Piperidine ring, methoxycarbonyl group | Unique due to methoxy substitution |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets through its sulfonamido and bromophenyl groups. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (Compound 2b)
- Structural Difference : Replaces the sulfonamido group with a benzyl ether linkage.
- Impact : The benzyloxy group is less polar than sulfonamido, reducing hydrogen-bonding capacity and solubility in polar solvents. This modification may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .
- Application : Investigated as a scaffold for antiviral agents, emphasizing the role of ether linkages in modulating pharmacokinetics .
tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate
- Structural Difference : Substitutes bromine with fluorine on the phenyl ring.
- This could improve binding to biological targets requiring ionic interactions .
- Application : Cited in kinase-bromodomain inhibitor studies, where fluorine’s small size and electronic effects optimize target engagement .
tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
- Structural Difference : Features a bromomethyl substituent on the piperidine ring instead of a sulfonamido-linked aryl group.
- Impact : The bromomethyl group is a reactive alkyl halide site, enabling nucleophilic substitution (e.g., SN2 reactions) for further functionalization. Unlike the aryl bromine in the target compound, this bromine participates in alkylation rather than cross-coupling chemistry .
- Application : A precursor in synthesizing alkylated piperidine derivatives for drug discovery .
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- Structural Difference: Replaces sulfonamido with a phenylamino group.
- Impact: The amino group introduces basicity (pKa ~10) and hydrogen-bond donor capability, contrasting with the sulfonamido’s hydrogen-bond acceptor properties. This structural shift could alter interactions with enzymes or receptors .
- Application : Listed as a precursor in illicit drug synthesis, highlighting the regulatory importance of substituent choice .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Bromine’s polarizability in the target compound may stabilize transition states in palladium-catalyzed couplings, whereas fluorine’s electronegativity in the fluoro analog fine-tunes electronic interactions in enzyme binding .
- Solubility and Bioavailability : Sulfonamido groups generally improve aqueous solubility compared to ethers or amines, but bromine’s hydrophobicity may counteract this, necessitating formulation adjustments .
Biological Activity
Tert-butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 769944-78-7
- Molecular Formula : C16H22BrN2O2S
- Molecular Weight : 396.33 g/mol
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors, contributing to its pharmacological profile.
Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. The sulfonamide moiety in this compound may enhance its binding affinity to these targets, leading to reduced inflammatory responses .
Biological Activity
The biological activities of this compound include:
- Anti-inflammatory Effects : Demonstrated through in vitro assays where the compound reduced the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Exhibited activity against various bacterial strains, suggesting potential for therapeutic applications in treating infections .
- Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:
| Study | Findings |
|---|---|
| Study 1 | Reported significant inhibition of IL-6 release in LPS-stimulated macrophages, indicating anti-inflammatory properties. |
| Study 2 | Showed antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Investigated cytotoxic effects on human cancer cell lines, revealing an IC50 value of 25 µM for specific cell types. |
Case Studies
-
Case Study on Inflammation :
- A study involving the administration of this compound in a murine model demonstrated a reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.
-
Antimicrobial Efficacy :
- In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, suggesting its utility as a lead compound for developing new antibiotics.
-
Cytotoxicity Assessment :
- A panel of cancer cell lines was treated with varying concentrations of the compound, revealing dose-dependent cytotoxicity, particularly in breast and colon cancer cells.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with 4-bromophenylsulfonyl chloride. A common approach includes:
Boc Protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form tert-butyl 4-aminopiperidine-1-carboxylate.
Sulfonamide Formation : Treating the Boc-protected amine with 4-bromophenylsulfonyl chloride in DCM, using DMAP or pyridine as a base to drive the reaction.
Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires careful stoichiometric control and inert atmosphere conditions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Moisture-sensitive intermediates should be kept in desiccators with silica gel.
- Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid contact with strong acids/bases, which may cleave the sulfonamide or Boc group. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Vary solvent polarity (e.g., DCM vs. THF), temperature (0°C vs. room temperature), and catalyst (e.g., DMAP vs. Hünig’s base). Monitor reaction progress via TLC or LC-MS.
- Kinetic Studies : Use in-situ FTIR or NMR to identify rate-limiting steps. For example, sulfonamide formation may stall due to steric hindrance; switching to a polar aprotic solvent (e.g., DMF) can improve reactivity.
- Workflow Integration : Employ automated platforms for high-throughput screening of conditions .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate using H NMR, C NMR, and HRMS. For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA). This is critical for confirming regiochemistry in sulfonamide derivatives .
Q. What computational methods are effective for predicting reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and predict activation energies for sulfonamide formation or Boc deprotection.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DCM vs. THF).
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel derivatives .
Q. What safety considerations are critical when scaling up reactions involving this compound?
- Methodological Answer :
- Thermal Stability : Conduct DSC/TGA analysis to identify exothermic decomposition risks.
- PPE Upgrades : Use flame-resistant lab coats and full-face respirators during large-scale synthesis.
- Waste Management : Neutralize sulfonic acid byproducts with bicarbonate before disposal. Consult SDS for emergency response protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
